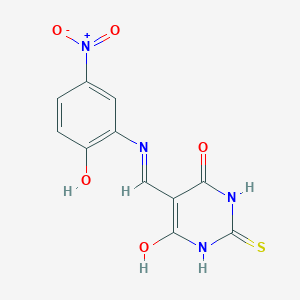

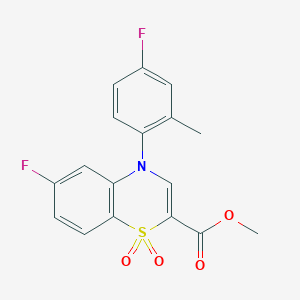

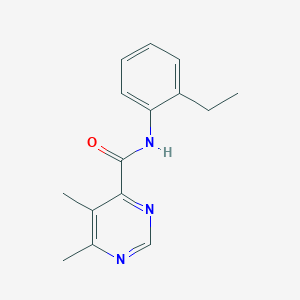

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide, also known as CTU, is a chemical compound that has been widely studied for its potential use in various scientific research applications.

Aplicaciones Científicas De Investigación

Cascade Reactions of Thioureido-Acetamides Thioueido-acetamides, such as 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide, are valuable in synthesizing various heterocycles. They can form 2-iminothiazoles, thioparabanic acids, 5,5-diaryl-thiohydantoins, and more in one-pot cascade reactions, showcasing excellent atom economy (Schmeyers & Kaupp, 2002).

Electrochemical Oxidative Intramolecular Bond Formation Electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas leads to the synthesis of various 1,2,4-thiadiazole derivatives. This method is catalyst- and oxidant-free, offering a green approach to heterocyclic chemistry (Yang et al., 2020).

Anticancer Screening of Imidazothiadiazole Analogs N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, derived from N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides, have shown promising results in anticancer screenings, particularly against breast cancer (Abu-Melha, 2021).

Glutaminase Inhibitors for Cancer Therapy Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been developed as potent inhibitors of kidney-type glutaminase, showing efficacy in attenuating the growth of lymphoma B cells. This research underscores the therapeutic potential of these compounds in cancer treatment (Shukla et al., 2012).

Novel Synthesis for Antitumor Evaluation The synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has revealed significant antitumor activities. This approach emphasizes the potential of these compounds in developing novel cancer therapies (Shams et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of the compound 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is the peroxisome proliferator-activated receptor α (PPARα) . PPARα is a key regulator of lipid metabolism and inflammation, playing a significant role in conditions like hyperlipidemia and atherosclerosis .

Mode of Action

This compound interacts with its target, PPARα, by acting as a potent agonist . This interaction leads to the activation of PPARα, which in turn regulates the expression of genes involved in lipid metabolism, inflammation, and other related processes .

Biochemical Pathways

Upon activation by this compound, PPARα influences several biochemical pathways. It enhances the hepatic expression of genes associated with β-oxidation , a crucial pathway for the breakdown of fatty acids. This can lead to a reduction in serum triglyceride levels .

Result of Action

The activation of PPARα by this compound leads to molecular and cellular effects such as the reduction of serum triglyceride levels and enhancement of hepatic expression of genes associated with β-oxidation . These effects can contribute to the management of conditions like hyperlipidemia.

Propiedades

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2S2/c25-16(20-12-11-14-7-3-1-4-8-14)13-27-19-24-23-18(28-19)22-17(26)21-15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,20,25)(H2,21,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKSGKAAKOOALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

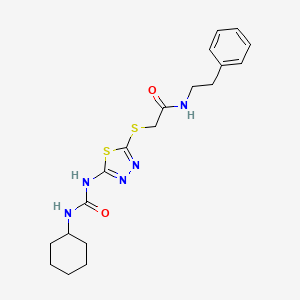

![N-(2-(6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2641903.png)

![2-Hydroxy-3-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B2641907.png)

![2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2641913.png)